![molecular formula C16H24N2O2 B3029453 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 669695-60-7](/img/structure/B3029453.png)
3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives is typically achieved through reactions involving amination, condensation, or nucleophilic substitution. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and MS. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with detailed unit cell parameters . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also calculated using density functional theory (DFT) and compared with X-ray diffraction values .
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of the specific compound "3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester." However, the related compounds exhibit reactivity typical of piperazine derivatives, such as participating in condensation reactions or acting as intermediates for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline structures, bond lengths, and angles, as well as their intermolecular interactions. For instance, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate forms chains in the crystal via C—H⋯O hydrogen bonds . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits weak C—H⋯O interactions and aromatic π–π stacking interactions, contributing to its three-dimensional architecture .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure Analysis : Piperazine derivatives, including those related to 3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester, have been synthesized and characterized. The studies involved spectroscopic methods and X-ray diffraction analysis, providing insights into their molecular structures and crystal packing patterns (Kulkarni et al., 2016).
Molecular Conformation Studies : Research has been conducted on similar piperazine derivatives to study their molecular conformations and crystal structures. These studies contribute to understanding the stereochemistry and spatial arrangements of such compounds (Kolter et al., 1996).
Biological Evaluation
Antibacterial and Antifungal Activities : Certain derivatives of N-Boc piperazine, closely related to this compound, have shown moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).
Anthelmintic Activity : A compound structurally related to this compound demonstrated moderate anthelmintic activity in in vitro studies (Sanjeevarayappa et al., 2015).
Chemical Properties and Applications
Chemical Synthesis and Application : Piperazine derivatives have been synthesized for potential application as intermediates in the synthesis of biologically active compounds. This highlights their role in the development of pharmaceuticals and other chemical products (Ya-hu, 2010).
Use in Asymmetric Synthesis : Research indicates the utility of similar piperazine compounds in asymmetric synthesis, contributing to the production of biologically active alkaloids (Passarella et al., 2005).
Safety and Hazards
The safety data for “3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s known that this compound is a semi-flexible linker useful for protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This dual binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
As a component of protacs, it can be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . The downstream effects would depend on the specific protein targeted for degradation.
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein targeted for degradation. By inducing the degradation of a specific protein, it could potentially alter cellular processes in which the protein is involved .
Action Environment
Factors such as ph and temperature could potentially affect its stability and activity, as is the case with many organic compounds .
properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBKFIMIIKWZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679629 | |
Record name | tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
669695-60-7 | |
Record name | tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.